Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- typically involves the reaction of 2-chloromethylpyridine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(1H-pyrazol-1-ylmethyl)-: Similar structure but lacks the methyl group on the pyrazole ring.
Pyridine, 2-(1H-imidazol-1-ylmethyl)-: Contains an imidazole ring instead of a pyrazole ring.
Pyridine, 2-(1H-triazol-1-ylmethyl)-: Features a triazole ring in place of the pyrazole ring.
Uniqueness
Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule compared to its analogs .
Properties
CAS No. |
825614-26-4 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[(3-methylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C10H11N3/c1-9-5-7-13(12-9)8-10-4-2-3-6-11-10/h2-7H,8H2,1H3 |
InChI Key |
VPTBCHDEQCYXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.